Cas no 2228949-62-8 (5-(1-amino-2,2-difluoroethyl)-2-nitrophenol)

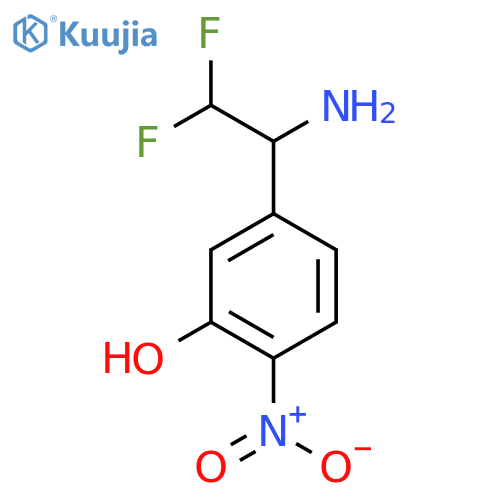

2228949-62-8 structure

商品名:5-(1-amino-2,2-difluoroethyl)-2-nitrophenol

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol

- EN300-1947177

- 2228949-62-8

-

- インチ: 1S/C8H8F2N2O3/c9-8(10)7(11)4-1-2-5(12(14)15)6(13)3-4/h1-3,7-8,13H,11H2

- InChIKey: QKKWYMPXSSFDJM-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)F

計算された属性

- せいみつぶんしりょう: 218.05029845g/mol

- どういたいしつりょう: 218.05029845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947177-10.0g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1947177-1.0g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1947177-5g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 5g |

$4226.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-0.05g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 0.05g |

$1224.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-0.5g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 0.5g |

$1399.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-2.5g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 2.5g |

$2856.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-0.1g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 0.1g |

$1283.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-0.25g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 0.25g |

$1341.0 | 2023-09-17 | ||

| Enamine | EN300-1947177-5.0g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1947177-1g |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol |

2228949-62-8 | 1g |

$1458.0 | 2023-09-17 |

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2228949-62-8 (5-(1-amino-2,2-difluoroethyl)-2-nitrophenol) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量